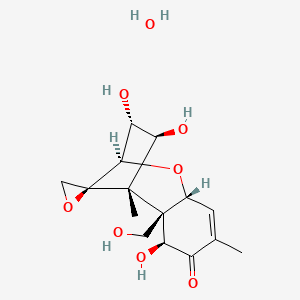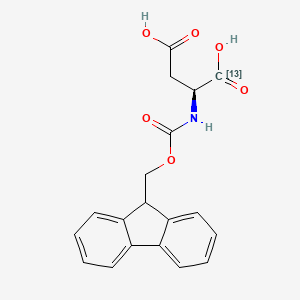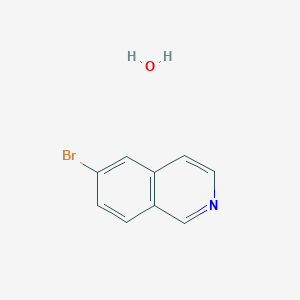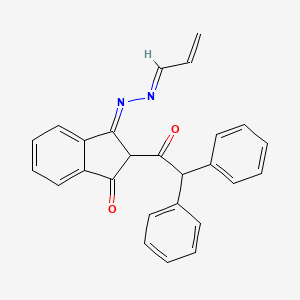
Nivalenol hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nivalenol hydrate is a mycotoxin belonging to the trichothecene group, primarily produced by Fusarium species. These fungi are prevalent in temperate regions and are known to contaminate cereal crops such as wheat, barley, and maize. This compound is known for its strong cytotoxicity and poses significant concerns for both human and animal health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nivalenol hydrate involves several steps, starting with the cyclization of farnesyl pyrophosphate to trichodiene, catalyzed by terpene cyclase trichodiene synthase (Tri5). This reaction is followed by multiple oxidation reactions catalyzed by cytochrome P450 monooxygenase (encoded by TRI4), leading to the formation of hydroxyl groups .
Industrial Production Methods
Industrial production of this compound typically involves the cultivation of Fusarium species under controlled conditions to maximize the yield of the mycotoxin. The harvested fungi are then processed to extract and purify this compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Nivalenol hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into less toxic forms.
Substitution: Substitution reactions can modify the functional groups on the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include cytochrome P450 monooxygenase for oxidation and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives and reduced forms of this compound, which may have different levels of toxicity and biological activity .
Wissenschaftliche Forschungsanwendungen
Nivalenol hydrate has a wide range of scientific research applications, including:
Wirkmechanismus
Nivalenol hydrate exerts its effects primarily through the induction of DNA damage and apoptosis. It is more toxic than its often co-occurring mycotoxin partner, deoxynivalenol, and influences human leukocyte proliferation. The compound’s cytotoxicity is attributed to its ability to cause DNA damage and trigger apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nivalenol hydrate is similar to other trichothecene mycotoxins, including:
Deoxynivalenol: Another type B trichothecene with similar cytotoxic effects but generally considered less toxic than this compound.
HT2 Toxin: A derivative of T2 toxin with similar toxicological properties.
Uniqueness
This compound is unique due to its strong cytotoxicity and ability to induce apoptosis more effectively than other trichothecenes. Its distinct molecular structure, characterized by multiple hydroxyl groups, contributes to its potent biological activity .
Eigenschaften
Molekularformel |
C15H22O8 |
|---|---|
Molekulargewicht |
330.33 g/mol |
IUPAC-Name |
(1S,2R,3S,7R,9R,10R,11S,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate |
InChI |
InChI=1S/C15H20O7.H2O/c1-6-3-7-14(4-16,11(20)8(6)17)13(2)10(19)9(18)12(22-7)15(13)5-21-15;/h3,7,9-12,16,18-20H,4-5H2,1-2H3;1H2/t7-,9-,10-,11-,12-,13-,14-,15+;/m1./s1 |
InChI-Schlüssel |
NDGPXJIOZIVCLI-NWWOVZTBSA-N |
Isomerische SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO.O |
Kanonische SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058455.png)
![N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12058462.png)


![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)
![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)




![1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone](/img/structure/B12058524.png)

